2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Kinase Inhibitors Chemoselective Reduction Nitroaromatic Intermediates

Researchers developing Src kinase inhibitors face batch inconsistency when using non-specific nitrobenzene precursors. 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene eliminates this risk-its unique 1,2,3,5-substitution pattern ensures reproducible chemoselective reduction to 4-ethoxy-3,5-dimethoxyaniline using Pd/C and H₂. • Validated precursor for 4-anilinoquinazoline Src kinase inhibitors (IC50 1.19 µM) • Computed LogP 2.0 enables reliable HPLC method development for reaction monitoring • Consistent quality and reliable global supply

Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
CAS No. 189564-60-1
Cat. No. B12290556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-1,3-dimethoxy-5-nitrobenzene
CAS189564-60-1
Molecular FormulaC10H13NO5
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1OC)[N+](=O)[O-])OC
InChIInChI=1S/C10H13NO5/c1-4-16-10-8(14-2)5-7(11(12)13)6-9(10)15-3/h5-6H,4H2,1-3H3
InChIKeyOHDURDXCCGUNOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-1,3-dimethoxy-5-nitrobenzene: Strategic Nitroaromatic Intermediate


2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is a polysubstituted nitroaromatic compound (C₁₀H₁₃NO₅, MW 227.21 g/mol) characterized by a unique 1,2,3,5-tetra-substitution pattern featuring ethoxy, dimethoxy, and nitro groups [1]. It serves primarily not as a final active molecule, but as a critical synthetic intermediate, most notably documented in the preparation of Src tyrosine kinase inhibitor candidates, where its specific reduction to 4-ethoxy-3,5-dimethoxy-aniline anchors the 4-anilino pharmacophore [2]. This role is enabled by its precisely positioned ortho- and meta-alkoxy substituents, which orchestrate distinct electronic and steric influences on the reactive nitro center compared to other substitution patterns.

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene Substitution Risk


The assumption that any 5-nitro-1,3-dimethoxybenzene derivative is interchangeable is chemically unsound. The specific ethoxy group at the 2-position fundamentally tunes the ring's electron density, solubility (LogP ~2 [1]), and the reactivity of the nitro group, which is critical for downstream transformations. Replacing it with, for instance, the all-methoxy analog (1,2,3-trimethoxy-5-nitrobenzene) [2] alters the steric and electronic landscape, directly impacting the chemoselectivity and yield of subsequent reduction or nucleophilic substitution steps. Evidence confirms this compound's designed use as a precursor for a specific aniline [3]; using a different substitution pattern would entirely derail its documented role in generating biologically relevant kinase inhibitor fragments, introducing significant synthetic variability and compromising batch-to-batch reproducibility in a research pipeline.

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene Differentiation Evidence


Chemoselective Reduction to Src Kinase Pharmacophore

In the synthesis of Src kinase inhibitors, 2-ethoxy-1,3-dimethoxy-5-nitrobenzene is the specified precursor for generating 4-ethoxy-3,5-dimethoxy-aniline, the critical fragment of active 4-anilinoquinazoline and 4-anilino-3-cyanoquinoline leads [1]. Quantitative SAR analysis in the same study demonstrates that the 4-anilinoquinazoline containing this exact fragment (compound 9f in the paper) exhibited a Src kinase IC₅₀ of 1.19 µM, serving as the key reference point for subsequent optimization iterations [1]. Using a different aniline, such as one derived from the all-methoxy precursor 1,2,3-trimethoxy-5-nitrobenzene, would produce a structural analog that was not reported in this SAR campaign, and for which activity is unknown.

Kinase Inhibitors Chemoselective Reduction Nitroaromatic Intermediates

LogP Differentiation: Ethoxy vs. Methoxy Analog

The substitution of a methoxy group with an ethoxy group leads to a predicted increase in lipophilicity, a critical parameter for downstream compound solubility and purification. The XLogP3 value for 2-ethoxy-1,3-dimethoxy-5-nitrobenzene is computed at 2.0 [1]. The direct analog, 1,2,3-trimethoxy-5-nitrobenzene, has a lower computed XLogP3 of 1.4 [2]. This directly impacts chromatographic behavior and solvent partitioning during synthesis and workup.

Chemoinformatics Physicochemical Properties Lipophilicity

TPSA Implications for Bioactivity

The TPSA of the aniline product generated from this nitro precursor is a key determinant in predicting intestinal absorption and blood-brain barrier penetration of the final drug candidate. The starting nitro compound's own TPSA of 73.5 Ų [1] provides a baseline for the overall molecular complexity. The analog 1,2,3-trimethoxy-5-nitrobenzene has a slightly lower TPSA of 64.3 Ų [2]. While both values are within the range for oral drug-likeness, the difference can influence the overall polar character of the final conjugates.

Medicinal Chemistry Drug-Likeness Chemoinformatics

Documented One-Step Catalytic Reduction

The compound's documented reactivity involves a specific catalytic hydrogenation step to yield 4-ethoxy-3,5-dimethoxy-aniline using palladium on activated charcoal under a hydrogen atmosphere [1]. This contrasts with the reactivity of analogs like 2-ethoxy-1,3-dimethyl-5-nitrobenzene (CAS 91748-09-3), where the methyl groups lack the electron-donating resonance effect of methoxy groups, resulting in a different reduction potential and potentially requiring harsher conditions or leading to byproducts. The methoxy groups in the target compound donate electron density via resonance to the ring, stabilizing the transition state of the reduction and directing chemoselectivity away from undesired ring hydrogenation.

Hydrogenation Synthetic Methodology Nitro Reduction

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene Application Scenarios


Src Kinase Inhibitor Fragment Synthesis

Procure this compound when the synthetic route specifically requires the 4-ethoxy-3,5-dimethoxyaniline fragment for constructing 4-anilinoquinazoline or 4-anilino-3-cyanoquinoline Src kinase inhibitors. This use is directly supported by SAR literature where the derived fragment contributed to a compound with an IC₅₀ of 1.19 µM [1]. Using an alternative nitrobenzene precursor would produce an unvalidated aniline, risking the loss of biological activity.

Controlled Hydrogenation Protocol

Utilize this compound to develop and scale a nitro-to-amine reduction process. Its documented conversion to 4-ethoxy-3,5-dimethoxy-aniline using Pd/C and H₂ provides a validated starting point [2]. The resonance-donating methoxy groups ensure a reproducible, high-yielding chemoselective reduction, making it a reliable model substrate for catalyst screening and reaction optimization before applying the protocol to more complex intermediates.

LogP-Driven HPLC Method Development

Employ this compound as a retention time marker for reverse-phase HPLC method development targeting nitroaromatic intermediates. Its well-defined computed LogP of 2.0 [3] provides a clear differentiation point from the more polar 1,2,3-trimethoxy analog (LogP 1.4), facilitating the resolution of closely related synthetic byproducts in reaction monitoring.

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